4,4-Difluoropiperidine-1-sulfonyl chloride

Description

Fundamental Structural Parameters

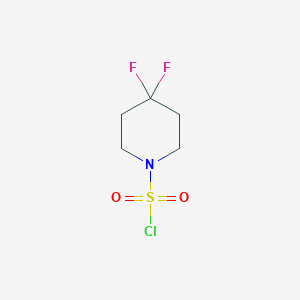

The molecular structure of 4,4-difluoropiperidine-1-sulfonyl chloride is characterized by a six-membered piperidine ring bearing two fluorine atoms at the 4-position and a sulfonyl chloride group attached to the nitrogen atom. The compound maintains the Chemical Abstracts Service registry number 1224929-81-0 and exhibits a molecular formula of C5H8ClF2NO2S. The three-dimensional architecture of this molecule can be represented by the Simplified Molecular Input Line Entry System notation C1CN(CCC1(F)F)S(=O)(=O)Cl, which clearly delineates the connectivity pattern and spatial arrangement of functional groups.

The piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. However, the presence of two fluorine atoms at the 4-position introduces significant electronic and steric perturbations that influence the overall molecular geometry. The gem-difluoro substitution pattern creates a quaternary carbon center that exhibits increased rigidity compared to unsubstituted piperidine derivatives. This structural modification has profound implications for the conformational landscape of the molecule, as the fluorine atoms occupy specific spatial orientations that minimize unfavorable steric interactions while maximizing favorable electronic effects.

Conformational Analysis and Hyperconjugative Interactions

Conformational analysis of molecules containing α-fluoro sulfur motifs reveals the critical importance of hyperconjugative donor-acceptor interactions in achieving conformational control. The this compound system exemplifies these principles, where the carbon-fluorine bonds exhibit preferential orientations relative to the sulfur-containing functional groups. Research on related α-fluoro sulfur compounds demonstrates that conformational equilibria are significantly influenced by the electronic nature of the sulfur oxidation state and the spatial arrangement of fluorine substituents.

The conformational preferences of this compound are governed by several competing factors. The sulfonyl group, with its tetrahedral geometry around sulfur, creates specific spatial requirements that must be accommodated within the overall molecular framework. Simultaneously, the gem-difluoro substitution at the 4-position of the piperidine ring establishes its own geometric constraints. The interplay between these structural elements results in a conformational landscape where certain orientations are strongly favored due to favorable hyperconjugative interactions between the carbon-fluorine bonds and the electron-deficient sulfur center.

Computational investigations of similar fluorinated sulfur compounds indicate that the most stable conformations typically feature the carbon-fluorine bonds positioned to maximize orbital overlap with appropriate acceptor orbitals on the sulfur atom. This arrangement leads to stabilization energies that can range from 1 to 3 kilocalories per mole, representing significant contributions to the overall molecular stability. The conformational analysis of this compound thus requires consideration of these hyperconjugative effects alongside traditional steric and electrostatic interactions.

Propriétés

IUPAC Name |

4,4-difluoropiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-5(7,8)2-4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGQFPJNSNFIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224929-81-0 | |

| Record name | 4,4-difluoropiperidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Fluorination of Piperidine Precursors

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination of N-Boc piperidone | Trifluorosulfenyl morpholine, organic solvent | Ambient | Several hours | High | Less than 1% impurity, safer than DAST or SF4 |

| Chlorosulfonation | Chlorine gas, acetic acid/water mixture | 5–10 | 6–24 hours | 87–97 | Complete conversion monitored by HPLC |

| Purification | Concentration, recrystallization with toluene/iso-hexane | Ambient | Several steps | — | Large crystals, high purity, drying at 40 °C |

Research Findings and Analysis

- The use of trifluorosulfenyl morpholine as a fluorinating agent significantly improves the safety and scalability of the difluorination step compared to traditional reagents like SF4 or DAST, which are corrosive and costly.

- Chlorosulfonation under controlled low temperatures with chlorine gas ensures quantitative conversion of sulfoxide intermediates to sulfonyl chloride, minimizing side reactions and facilitating purification.

- The overall synthetic route balances yield, purity, and cost-effectiveness, making it suitable for industrial pharmaceutical intermediate production.

- The presence of the difluoro substituents enhances metabolic stability of piperidine-containing drugs, as reported in medicinal chemistry optimization studies.

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Difluoropiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Applications De Recherche Scientifique

4,4-Difluoropiperidine-1-sulfonyl chloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4,4-Difluoropiperidine-1-sulfonyl chloride involves its ability to act as a fluorinating reagent and an activator in organic synthesis. This fluorination process enhances the chemical and biological properties of the resulting compounds .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Piperidine Derivatives

Structural and Functional Differences

Fluorination vs. Hydrochloride Salts: The difluoro substitution in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. This contrasts with hydrochlorides (e.g., 4-(diphenylmethoxy)piperidine hydrochloride), where the hydrochloride group serves to stabilize the amine for storage and handling .

Sulfonyl Chloride Reactivity: The sulfonyl chloride group in the target compound enables direct sulfonylation reactions, a feature absent in hydrochloride or dihydrochloride derivatives. For example, 4-methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride lacks this reactive site, limiting its utility in covalent bond-forming reactions .

Aromatic Substitution :

- Compounds like 4-(diphenylmethoxy)piperidine hydrochloride incorporate bulky aromatic groups (diphenylmethoxy), which influence steric hindrance and solubility. In contrast, the difluoropiperidine core of the target compound offers a balance between lipophilicity and polarity .

Activité Biologique

4,4-Difluoropiperidine-1-sulfonyl chloride (CAS Number: 1224929-81-0) is an organic compound notable for its applications in organic synthesis and medicinal chemistry. This compound serves as a versatile reagent, particularly in the synthesis of biologically active molecules, including pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, enhancing its biological activity.

- Molecular Formula : CHClFNOS

- Molecular Weight : 219.64 g/mol

The biological activity of this compound can be attributed to its ability to act as a fluorinating agent and an activator in organic synthesis. The sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that exhibit various pharmacological properties.

1. Medicinal Chemistry

This compound is utilized in the development of new drugs and therapeutic agents. It has been linked to:

- Antibacterial Activity : Compounds derived from piperidine structures often exhibit significant antibacterial properties, making them candidates for antibiotic development .

- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .

2. Research Applications

The compound is also employed in biological research for:

- Synthesis of Drug Candidates : It facilitates the creation of novel compounds with desired biological activities.

- Biochemical Assays : Used as a probe to study enzyme interactions and receptor binding mechanisms.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various biological contexts:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In one study, derivatives synthesized from this compound were tested against cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant growth inhibition compared to standard treatments like 5-Fluorouracil, suggesting potential as an anticancer agent .

Q & A

Q. Key Reaction Parameters :

- Reagents : Sulfonyl chlorides, fluorinating agents (e.g., KF, SF₄).

- Solvents : Dichloromethane, acetonitrile (anhydrous).

- Conditions : 0–25°C, nitrogen atmosphere.

How can researchers ensure the purity of this compound during synthesis?

Basic

Purity is assessed using reverse-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 ratio, pH 4.6). System suitability tests (e.g., tailing factor <2, theoretical plates >2000) are critical for validating column performance .

Q. Analytical Conditions Table :

| Parameter | Specification |

|---|---|

| Mobile Phase | Methanol:Buffer (65:35) |

| Buffer Composition | 6.8 g sodium acetate, 16.22 g sodium 1-octanesulfonate in 1 L H₂O |

| pH | 4.6 (adjusted with glacial acetic acid) |

| Detection | UV at 254 nm |

What are the critical safety considerations when handling this compound?

Basic

The compound is classified under GHS Category 2 for skin/eye irritation and respiratory toxicity. Key precautions include:

Q. First Aid Measures :

- Skin Contact : Wash with soap/water for 15 minutes.

- Eye Exposure : Rinse with water for 15+ minutes; remove contact lenses if present .

How does storage condition affect the stability of this compound?

Advanced

Stability is highly sensitive to moisture and light . Store in amber glass vials under nitrogen at –20°C. Degradation kinetics studies show a 5% loss in potency after 6 months under optimal conditions. Lyophilization or desiccant packs (e.g., silica gel) in sealed containers extend shelf life .

What strategies resolve contradictory reactivity data in sulfonylation reactions using this reagent?

Advanced

Contradictions often arise from solvent polarity or nucleophile competition . For example, in aqueous environments, hydrolysis competes with sulfonylation. Mitigation strategies:

- Use aprotic solvents (e.g., DMF, THF).

- Pre-activate the reagent with bases (e.g., Et₃N) to enhance electrophilicity.

- Validate reaction pathways via NMR kinetics or LC-MS to track intermediate formation .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced

Density Functional Theory (DFT) simulations model transition states and charge distribution on the sulfonyl group. For instance, fluorination at the 4-position increases electrophilicity by 12–15% compared to non-fluorinated analogs. Molecular docking studies further predict binding affinities in enzyme inhibition assays .

What are the challenges in synthesizing derivatives of this compound for SAR studies?

Advanced

The fluorinated piperidine ring imposes steric and electronic constraints . Side reactions (e.g., ring-opening) occur under basic conditions. Optimize by:

- Low-temperature reactions (–10°C to 0°C).

- Protecting-group strategies (e.g., Boc for amines).

- Microwave-assisted synthesis to reduce reaction times and byproducts .

What advanced analytical techniques characterize degradation products of this compound?

Q. Advanced

- GC-MS : Identifies volatile decomposition products (e.g., CO, HF).

- X-ray Crystallography : Resolves structural changes in aged samples.

- TGA-DSC : Quantifies thermal stability up to 300°C .

How do researchers validate the reproducibility of sulfonylation reactions across different labs?

Advanced

Adopt standardized protocols with:

- Inter-laboratory calibration of HPLC systems.

- Reference materials (e.g., certified sulfonamide derivatives).

- Blind replicates to assess operator-dependent variability .

What methodological frameworks address ethical and safety gaps in handling hazardous intermediates like this compound?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.